Deulinoleic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

31447-29-7 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

282.5 g/mol |

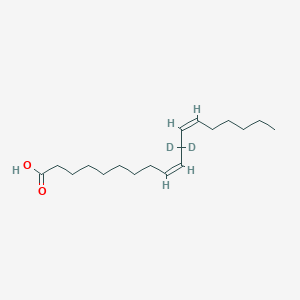

IUPAC Name |

(9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i8D2 |

InChI Key |

OYHQOLUKZRVURQ-ZVDPVMROSA-N |

Isomeric SMILES |

[2H]C([2H])(/C=C\CCCCC)/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Deulinoleic Acid: A Technical Guide to its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Parkinson's, Alzheimer's, and Friedreich's ataxia, present a significant and growing challenge to global health.[1][2][3] These disorders are characterized by the progressive loss of neuronal structure and function, leading to debilitating cognitive and motor impairments.[1][2] A key pathological feature in many of these diseases is oxidative stress and subsequent lipid peroxidation, which damages cellular membranes and organelles, ultimately leading to cell death.

Deulinoleic acid, a deuterated form of linoleic acid (also referred to as D4-Lnn or RT001), has emerged as a promising neuroprotective agent. By strategically replacing hydrogen atoms with the heavier isotope deuterium at positions susceptible to oxidation, this compound inhibits the chain reaction of lipid peroxidation. This guide provides an in-depth technical overview of the core mechanisms through which this compound exerts its neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound are multifaceted, primarily revolving around its ability to mitigate oxidative stress, prevent apoptosis, modulate intracellular signaling pathways, and reduce inflammation.

Inhibition of Oxidative Stress and Lipid Peroxidation

The fundamental mechanism of this compound's neuroprotective action lies in its resistance to oxidative damage. In natural polyunsaturated fatty acids like linoleic acid, reactive oxygen species (ROS) can abstract a hydrogen atom from a methylene group, initiating a chain reaction of lipid peroxidation that leads to the formation of toxic byproducts and cellular damage. In this compound, the carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond, making it more difficult for ROS to abstract the isotope and thereby terminating the self-oxidation process.

Studies have shown that pre-incubation of primary neuron-glia co-cultures with deuterated linoleic acid leads to a decrease in the rate of ROS formation in both neurons and astrocytes under conditions of oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemia. This reduction in oxidative stress is a cornerstone of its neuroprotective capacity.

Anti-Apoptotic Effects

This compound and its derivatives have demonstrated potent anti-apoptotic properties in neuronal cells. In cultured rat cerebral cortical neurons subjected to oxidative stress, a linoleic acid derivative, DCP-LA, significantly prevented cell death in a concentration-dependent manner. This protective effect is achieved through the inhibition of key executioner enzymes in the apoptotic cascade. Specifically, DCP-LA has been shown to abolish the activation of caspase-3 and caspase-9, which are critical mediators of apoptosis. Furthermore, in an in vivo model of Parkinson's disease, linoleic acid strongly reduced apoptotic neuron signals.

Modulation of Calcium Signaling

Ischemia and other neuronal insults often lead to a massive influx of calcium ions (Ca2+) into the cytosol, triggering a cascade of detrimental events that culminate in cell death. Deuterated linoleic acid has been shown to counteract this pathological increase in intracellular calcium. In in vitro models of ischemia, it completely suppresses the global increase in cytosolic Ca2+ in both neurons and astrocytes.

Interestingly, this compound also appears to selectively activate the phosphoinositide calcium signaling system in astrocytes. This activation leads to the generation of Ca2+ signals within astrocytes, which is correlated with a general cytoprotective effect on both cortical neurons and astrocytes.

Anti-Inflammatory Action

Neuroinflammation is a common feature of neurodegenerative diseases, contributing to neuronal damage. This compound and related compounds exhibit anti-inflammatory properties. In microglial cells, the primary immune cells of the brain, linoleic acid can reverse inflammatory responses induced by saturated fatty acids. Furthermore, dietary supplementation with conjugated linoleic acid (CLA), a related compound, has been shown to reduce intestinal inflammation and ameliorate central nervous system autoimmunity in a mouse model, suggesting a modulation of the gut-brain axis. This anti-inflammatory effect may be mediated through the interaction with peroxisome proliferator-activated receptors (PPARs) and the enhanced production of the anti-inflammatory cytokine IL-10. In a murine model of Parkinson's disease, alpha-linolenic acid, another related fatty acid, significantly reduced the expression of inflammatory mediators such as TNF-α, IL-1β, and NF-κB.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the neuroprotective effects of this compound and its derivatives.

| Parameter | Experimental Model | Treatment | Concentration | Effect | Reference |

| Cell Viability | Cultured rat cerebral cortical neurons | DCP-LA | 1-100 nM | Significantly prevented SNP-induced reduction in viability | |

| Cell Viability | SH-SY5Y cells (in vitro Parkinson's model) | Linoleic Acid | 15, 25, and 35 µM | Significantly prevents the decrease in cell viability caused by 6-OHDA | |

| Necrosis | Cerebral cortex cells (OGD/R model) | D4-Lnn | 10 and 30 µg/mL | Pronounced decrease in the number of cells with necrosis | |

| Early Apoptosis | Cerebral cortex cells (OGD/R model) | D4-Lnn | 1 and 3 µg/mL | Increased the number of cells in early stages of apoptosis by ~50% compared to OGD/R | |

| Caspase-3 Activation | Cultured rat cerebral cortical neurons | DCP-LA | 100 nM | Abolished SNP-induced activation | |

| Caspase-9 Activation | Cultured rat cerebral cortical neurons | DCP-LA | 100 nM | Abolished SNP-induced activation | |

| ROS Formation | Neurons and astrocytes (OGD/R model) | D4-Lnn | - | Decrease in the rate of ROS formation | |

| Gene Expression | Cortical cells | Lnn (Linoleic Acid) | 10 µg/mL | Decrease in the basal expression of 12 out of 13 studied genes (including BDNF, GDNF, IL-10) | |

| OGD-induced Ca2+ signals | Neurons and astrocytes | D4-Lnn | - | Complete inhibition after 24h incubation |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate the neuroprotective mechanisms of this compound.

Cell Culture and Treatment

-

Primary Cortical Neurons: Cerebral cortices are dissected from embryonic rats (E16-E18). The tissue is mechanically minced and enzymatically dissociated using trypsin/EDTA. The resulting cell suspension is plated on culture dishes coated with a suitable substrate like poly-L-lysine. Neurons are maintained in a specific neural medium, often containing supplements like B27.

-

SH-SY5Y Cell Line: This human neuroblastoma cell line is a common in vitro model for Parkinson's disease. Cells are cultured in a standard medium such as DMEM/F12 supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are often differentiated into a more neuron-like phenotype using agents like retinoic acid.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This in vitro model mimics the conditions of ischemia-reperfusion injury.

-

Cells are washed with a glucose-free balanced salt solution.

-

The culture medium is replaced with a deoxygenated, glucose-free medium.

-

The cells are placed in a hypoxic chamber (typically with an atmosphere of 95% N2 and 5% CO2) for a defined period (e.g., 3 hours).

-

Reoxygenation is initiated by returning the cells to a normoxic incubator and replacing the OGD medium with a standard, glucose-containing culture medium.

Cell Viability Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

-

The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates reduced cell viability.

-

Apoptosis Assays

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Fixed and permeabilized cells are incubated with a reaction mixture containing TdT and fluorescently labeled dUTPs.

-

TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Apoptotic cells are visualized using fluorescence microscopy.

-

-

Caspase Activity Assays: These assays measure the activity of specific caspases using a substrate that becomes fluorescent or colorimetric upon cleavage by the active enzyme.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Cells are loaded with DCF-DA.

-

Inside the cell, DCF-DA is deacetylated to DCF, which is then oxidized by ROS to the highly fluorescent DCF.

-

The fluorescence intensity is measured using a fluorometer or fluorescence microscope and is proportional to the amount of ROS.

Calcium Imaging

Intracellular calcium concentrations are monitored using fluorescent Ca2+ indicators such as Fura-2 AM.

-

Cells are loaded with the Ca2+ indicator.

-

The dye's fluorescence properties change upon binding to Ca2+.

-

Changes in fluorescence intensity, often measured as a ratio at different excitation or emission wavelengths, are used to quantify changes in intracellular Ca2+ concentration over time.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Anti-apoptotic mechanism of a this compound derivative.

Caption: Modulation of calcium signaling by deuterated linoleic acid.

Caption: In vitro neuroprotection experimental workflow.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated linoleic acid, a critical tool in metabolism research, drug development, and advanced analytical studies. The controlled introduction of deuterium into linoleic acid enables precise tracking and quantification in biological systems, offering valuable insights into lipid metabolism, pharmacokinetics, and the mechanisms of disease.

Introduction to Deuterated Linoleic Acid

Linoleic acid is an essential omega-6 polyunsaturated fatty acid (PUFA) that plays a crucial role in numerous physiological processes. Deuterium-labeled linoleic acid, in which one or more hydrogen atoms are replaced by its heavy isotope, deuterium, serves as a stable isotope tracer. This substitution allows for the differentiation of the labeled molecule from its endogenous counterparts using mass spectrometry (MS) and other analytical techniques. The applications of deuterated linoleic acid are extensive, ranging from metabolic flux analysis and lipidomic studies to the development of novel therapeutic agents with potentially improved pharmacokinetic profiles.[1][2]

Synthetic Strategies for Deuterated Linoleic Acid

The synthesis of deuterated linoleic acid can be achieved through various chemical and biosynthetic methods, each offering distinct advantages in terms of labeling patterns and scalability. Key approaches include chemical synthesis for producing perdeuterated or site-specifically labeled molecules and biosynthetic methods utilizing deuterated precursors.

Chemical Synthesis of Perdeuterated Linoleic Acid (Linoleic Acid-d31)

A robust and scalable synthesis for producing gram quantities of perdeuterated linoleic acid-d31 has been developed, which is crucial for a wide range of in vivo and in vitro studies.[3][4] This method utilizes deuterated saturated fatty acids as starting materials, which are then coupled and modified to introduce the characteristic cis,cis-diene system of linoleic acid.

Experimental Protocol: Gram-Scale Synthesis of Perdeuterated Linoleic Acid-d31 [5]

This protocol is adapted from the work of Moir et al. (2022).

1. Preparation of Deuterated Precursors:

- Perdeuterated Azelaic Acid-d14 and Pentanoic Acid-d9: These starting materials are obtained through metal-catalyzed hydrothermal hydrogen-deuterium exchange of their non-deuterated counterparts in D2O. This process typically achieves high levels of deuteration (>98%).

2. Synthesis of Terminal Alkyne and Propargyl Bromide Derivatives:

- The deuterated azelaic and pentanoic acids are converted into key intermediates: a terminal alkyne and a propargyl bromide derivative. This involves a series of functional group transformations.

3. Decarboxylative Coupling and Diyne Formation:

- A copper-catalyzed decarboxylative coupling reaction is employed to join the terminal alkyne and propargyl bromide derivatives, forming a skipped diyne structure.

4. Stereoselective Reduction to cis,cis-Diene:

- The resulting diyne is reduced to the desired cis,cis-diene using P-2 nickel catalyst. This step is critical for establishing the correct geometry of the double bonds found in natural linoleic acid.

5. Final Hydrolysis:

- The final step involves the hydrolysis of the ester group to yield the free fatty acid, perdeuterated linoleic acid-d31.

Quantitative Data for Perdeuterated Linoleic Acid-d31 Synthesis

| Step | Product | Yield (%) | Isotopic Purity (%) |

| H/D Exchange | Azelaic acid-d14 | - | >98 |

| H/D Exchange | Pentanoic acid-d9 | - | >98 |

| Coupling | Skipped Diyne Intermediate | 61 | - |

| Reduction | cis,cis-Diene Ester | 86 | - |

| Hydrolysis | Linoleic Acid-d31 | 96 | ~97 |

Table 1: Summary of yields and isotopic purity for the synthesis of perdeuterated linoleic acid-d31. Data extracted from Moir et al. (2022).

Site-Specific Deuteration: Controlled Tetradeuteration

For studies requiring more specific labeling, a method for the controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions has been developed. This approach allows for persistent and quantitative tracking by LC-MS/MS analysis.

Experimental Protocol: α,β-Tetradeuteration of Linoleic Acid

This protocol is based on the work of Yamashita et al. (2019).

1. Amide Formation:

- Linoleic acid is first converted to its 8-aminoquinoline amide derivative.

2. Palladium-Catalyzed α,β-Deuteration:

- The amide is then subjected to a palladium-catalyzed hydrogen-isotope exchange reaction using a deuterium source to introduce deuterium atoms at the α- and β-positions.

3. Conversion to Desired Form:

- The deuterated amide can then be converted back to the corresponding carboxylic acid (linoleic acid-d4) or its methyl ester.

Quantitative Data for Tetradeuterated Linoleic Acid Synthesis

| Substrate | Product | Yield (%) | Deuterium Incorporation (%) |

| Linoleic acid 8-aminoquinoline amide | α,β-d4-Linoleic acid 8-aminoquinoline amide | 85 | >95 |

| α,β-d4-Linoleic acid 8-aminoquinoline amide | α,β-d4-Linoleic acid | Good | High |

Table 2: Summary of yield and deuterium incorporation for the controlled tetradeuteration of linoleic acid. Data from Yamashita et al. (2019).

Biosynthetic Labeling using Deuterated Water (D2O)

Deuterated water (D2O) can be used to label fatty acids in vivo or in cell culture. The deuterium from D2O is incorporated into the growing fatty acid chain primarily via NADPH. This method is useful for studying de novo fatty acid synthesis.

Experimental Protocol: D2O Labeling of Fatty Acids

1. Administration of D2O:

- For in vivo studies, animals are provided with drinking water enriched with a specific percentage of D2O.

- For in vitro studies, cells are cultured in a medium containing a known concentration of D2O.

2. Sample Collection and Lipid Extraction:

- Tissues or cells are harvested at desired time points.

- Total lipids are extracted using standard methods (e.g., Folch or Bligh-Dyer).

3. Fatty Acid Analysis:

- The extracted lipids are saponified to release the fatty acids, which are then esterified (e.g., to fatty acid methyl esters - FAMEs).

- The isotopic enrichment of the fatty acids is determined by GC-MS.

Signaling Pathway: Deuterium Incorporation from D2O into Fatty Acids

Caption: Pathway of deuterium incorporation from D2O into fatty acids.

Purification and Analysis of Deuterated Linoleic Acid

Following synthesis or extraction, deuterated linoleic acid must be purified and analyzed to ensure its identity, purity, and isotopic enrichment.

Purification Techniques

Several methods can be employed for the purification of deuterated linoleic acid, often in combination.

-

Urea Complexation: This technique is effective for separating polyunsaturated fatty acids (PUFAs) from saturated and monounsaturated fatty acids.

-

Low-Temperature Crystallization: This method fractionates fatty acids based on their different melting points.

-

Chromatography:

-

Gas Chromatography (GC): Primarily used for the analysis and purification of volatile derivatives of fatty acids, such as FAMEs.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation of fatty acids.

-

Thin-Layer Chromatography (TLC): A common method for the separation of lipid classes.

-

Experimental Workflow: General Purification Strategy

References

The Dual Role of Linoleic and Conjugated Linoleic Acids in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The influence of polyunsaturated fatty acids on oxidative stress is a complex and multifaceted area of research with significant implications for health and disease. This technical guide provides an in-depth analysis of the roles of linoleic acid (LA) and its isomer, conjugated linoleic acid (CLA), in modulating oxidative stress. It has been noted that "deulinoleic acid" is not a standard term in scientific literature; therefore, this guide focuses on the well-researched linoleic and conjugated linoleic acids. Evidence suggests a dual role for these fatty acids, acting as both pro-oxidants and antioxidants depending on the specific molecular context, isomer, and concentration. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the intricate signaling pathways involved to provide a comprehensive resource for the scientific community.

Introduction: The Linoleic Acid Paradox

Linoleic acid, an essential omega-6 fatty acid, and its conjugated isomers are integral components of cellular membranes and precursors to a variety of signaling molecules. Their impact on the delicate balance of cellular redox homeostasis is a subject of ongoing investigation and debate. While some studies indicate that high levels of linoleic acid can exacerbate oxidative stress, others have demonstrated protective, antioxidant effects. Similarly, different isomers of CLA have been shown to elicit opposing effects on oxidative stress markers. This guide aims to dissect these paradoxical findings by presenting the current state of knowledge, including the underlying molecular mechanisms, quantitative data from key studies, and the methodologies used to derive these findings.

Mechanisms of Action: A Tale of Two Pathways

The divergent effects of linoleic and conjugated linoleic acids on oxidative stress can be attributed to their engagement with distinct and sometimes opposing signaling pathways.

The Pro-Oxidant Face: 5-Lipoxygenase and Oxidized Metabolites

Excessive levels of linoleic acid can serve as a substrate for the enzyme 5-lipoxygenase (5-LOX), leading to the production of volatile aldehydes and other oxidized linoleic acid metabolites (OXLAMs). These byproducts are potent inducers of oxidative stress and can contribute to cellular damage. The activation of the cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) pathway can further promote the translocation of 5-LOX, amplifying the generation of these harmful aldehydes and leading to muscle oxidative stress[1].

The Antioxidant Shield: Nrf2 Activation

In contrast to its pro-oxidant potential, linoleic acid has also been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2]. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a suite of antioxidant and cytoprotective genes. The c9,t11 isomer of CLA, in particular, has been demonstrated to exert protective effects through the activation of this Nrf2 pathway[3].

The CLA Isomer Conundrum: Divergent Signaling

The specific isomer of CLA is a critical determinant of its effect on oxidative stress. The trans-10, cis-12 (t10,c12) CLA isomer has been associated with increased oxidative stress and apoptosis. This is mediated through pathways involving G protein-coupled receptors (GPCR) and the mitogen-activated protein kinase (MAPK) signaling cascade[4][5]. Conversely, the cis-9, trans-11 (c9,t11) isomer is often associated with antioxidant and anti-inflammatory properties, partly through its activation of the Nrf2 pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of linoleic acid and conjugated linoleic acid on markers of oxidative stress.

Table 1: Effects of Linoleic Acid on Oxidative Stress Markers

| Study System | Linoleic Acid Concentration/Dose | Oxidative Stress Marker | Result | Reference |

| Human | High-LA Diet | Urinary 8-iso-PGF2α | Increased | |

| C2C12 Myoblasts | 0-200 µM | Intracellular ROS (H2O2-induced) | Decreased | |

| Crab Muscle | Excessive Dietary LA | Volatile Aldehydes | Increased | |

| Mouse Liver (LPS-induced injury) | Not specified | MDA | Decreased | |

| Mouse Liver (LPS-induced injury) | Not specified | SOD, CAT, GSH, GSH-PX | Increased |

Table 2: Effects of Conjugated Linoleic Acid (Mixed Isomers) on Oxidative Stress Markers

| Study Population | CLA Dose | Duration | Oxidative Stress Marker | Result | Reference |

| Atherosclerotic Patients | 3 g/day | 2 months | hs-CRP | Decreased | |

| Atherosclerotic Patients | 3 g/day | 2 months | MDA | Decreased | |

| Atherosclerotic Patients | 3 g/day | 2 months | GPx | Increased | |

| Healthy Subjects | 4.2 g/day | 12 weeks | Plasma CRP | Increased | |

| Meta-analysis (11 RCTs) | Various | Various | 8-iso-PGF2α | Significantly Increased | |

| Meta-analysis (11 RCTs) | Various | Various | MDA | No Significant Change | |

| Meta-analysis (11 RCTs) | Various | Various | GPx | No Significant Change |

Table 3: Isomer-Specific Effects of Conjugated Linoleic Acid on Oxidative Stress

| Study Population | CLA Isomer and Dose | Duration | Oxidative Stress Marker | Result | Reference |

| Obese Men | t10,c12 CLA | 12 weeks | Urinary 8-iso-PGF2α | Markedly Increased (578%) | |

| Obese Men | t10,c12 CLA | 12 weeks | C-Reactive Protein | Increased (110%) | |

| Rat Liver (diet-induced steatosis) | c9,t11-CLA | Not specified | Oxidative Stress Markers | Downregulated |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the effects of linoleic and conjugated linoleic acids on oxidative stress.

Measurement of Malondialdehyde (MDA) using the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA).

Materials:

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

1,1,3,3-Tetramethoxypropane (MDA standard)

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

Protocol:

-

Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer containing BHT to prevent auto-oxidation during the assay.

-

Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to collect the supernatant.

-

Reaction with TBA: Add TBA solution to the supernatant and incubate at 95-100°C for a specified time (e.g., 60 minutes). This reaction forms a pink-colored MDA-TBA adduct.

-

Measurement: Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer.

-

Quantification: Calculate the MDA concentration in the samples by comparing their absorbance to a standard curve generated using known concentrations of 1,1,3,3-tetramethoxypropane.

Assessment of Nrf2 Activation by Western Blot

Western blotting is a standard technique to determine the nuclear translocation of Nrf2, a key indicator of its activation.

Materials:

-

Cell lysis buffer for nuclear and cytoplasmic fractionation

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of linoleic acid or CLA isomers for the specified duration.

-

Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit or a standard protocol.

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody against Nrf2. Also, probe for a nuclear marker (Lamin B1) and a cytoplasmic marker (GAPDH) to ensure proper fractionation.

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear fraction compared to the control.

5-Lipoxygenase (5-LOX) Activity Assay

This assay measures the activity of 5-LOX by monitoring the formation of its product from linoleic acid.

Materials:

-

Linoleic acid substrate solution

-

Enzyme source (cell lysate or purified 5-LOX)

-

Reaction buffer (e.g., Tris-HCl)

-

Spectrophotometer

Protocol:

-

Substrate Preparation: Prepare a stock solution of linoleic acid in an appropriate solvent and then dilute it in the reaction buffer to the desired final concentration.

-

Enzyme Reaction: In a cuvette, mix the reaction buffer and the enzyme source.

-

Initiate Reaction: Add the linoleic acid substrate to the cuvette to start the reaction.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm. The formation of conjugated dienes as a product of 5-LOX activity results in an increase in absorbance at this wavelength.

-

Calculate Activity: Determine the rate of the reaction from the linear portion of the absorbance versus time plot. One unit of 5-LOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the effects of linoleic and conjugated linoleic acids on oxidative stress.

Caption: Pro-oxidant signaling pathway of linoleic acid.

Caption: Antioxidant signaling pathway involving Nrf2.

Caption: Pro-apoptotic pathway of t10,c12-CLA.

Caption: General experimental workflow.

Conclusion

The role of linoleic and conjugated linoleic acids in oxidative stress is not a simple narrative of good versus bad. Instead, it is a nuanced story of context, concentration, and molecular configuration. High concentrations of linoleic acid and the t10,c12 isomer of CLA can clearly promote oxidative stress through specific enzymatic and signaling pathways. Conversely, linoleic acid and the c9,t11 isomer of CLA can bolster the cell's antioxidant defenses, primarily through the activation of the Nrf2 pathway. For researchers and professionals in drug development, a thorough understanding of these dual roles is paramount. Future research should continue to unravel the precise conditions under which these fatty acids switch from being friend to foe, a critical step in harnessing their therapeutic potential and mitigating their risks. This guide provides a foundational resource for these ongoing endeavors.

References

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. benchchem.com [benchchem.com]

- 3. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 4. Effect of conjugated linoleic acid and omega-3 fatty acid supplementation on inflammatory and oxidative stress markers in atherosclerotic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of conjugated linoleic acids on inflammation, oxidative stress, body composition and physical performance: a comprehensive review of putative molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Deuterated Linoleic Acid: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Emerging evidence highlights the significant neuroprotective potential of deuterated linoleic acid (D-LA), a stabilized form of the essential omega-6 fatty acid. By substituting hydrogen atoms with deuterium at the bis-allylic positions, D-LA exhibits a profound resistance to lipid peroxidation, a key pathological process in a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the current state of research into the neuroprotective effects of D-LA, with a focus on its therapeutic potential in Alzheimer's disease, Parkinson's disease, Huntington's disease, and ischemic stroke. Detailed experimental protocols, quantitative data from preclinical studies, and elucidated signaling pathways are presented to facilitate further investigation and drug development in this promising area.

Introduction: The Rationale for Deuterating Linoleic Acid

Linoleic acid is an essential polyunsaturated fatty acid (PUFA) that is a vital component of neuronal cell membranes. However, its susceptibility to oxidation by reactive oxygen species (ROS) makes it a key player in the initiation and propagation of lipid peroxidation cascades. This process leads to the formation of toxic byproducts, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), which contribute to cellular damage, mitochondrial dysfunction, and ultimately, neuronal cell death. This cascade of events is a well-established pathological feature in numerous neurodegenerative diseases.

Deuteration of linoleic acid at the metabolically active bis-allylic sites (C11) creates a molecule, often referred to as D4-linoleic acid (D4-Lnn), with a stronger carbon-deuterium bond compared to the native carbon-hydrogen bond. This isotopic reinforcement significantly slows down the rate of hydrogen abstraction by ROS, thereby inhibiting the initiation of lipid peroxidation. This simple yet elegant modification offers a novel therapeutic strategy to mitigate oxidative stress-induced neurodegeneration.

Neuroprotective Effects in Preclinical Models

Ischemic Stroke

In vitro studies using an oxygen-glucose deprivation/reoxygenation (OGD/R) model, which mimics the conditions of ischemic stroke, have demonstrated the potent neuroprotective effects of D-LA. Treatment with D-LA has been shown to inhibit necrosis and significantly reduce apoptotic cell death in cerebral cortex cells.[1]

The proposed mechanism of action in this context involves the activation of the phosphoinositide calcium signaling system in astrocytes.[1] D-LA appears to suppress the OGD-induced increase in cytosolic calcium ions and the overproduction of reactive oxygen species (ROS).[1] Furthermore, it modulates the expression of genes involved in apoptosis and inflammation, promoting a pro-survival cellular environment.[1]

Parkinson's Disease

In preclinical models of Parkinson's disease, D-LA has shown promise in protecting dopaminergic neurons from degeneration. Studies utilizing neurotoxins like 6-hydroxydopamine (6-OHDA) and MPTP to induce Parkinson's-like pathology have reported beneficial effects of deuterated PUFAs.[2] Chronic dietary supplementation with deuterated PUFAs has been shown to mitigate motor deficits, reduce synaptic pathology, and protect against mitochondrial dysfunction and neuronal loss.

Alzheimer's Disease

In a mouse model of Alzheimer's disease (APP/PS1 double mutant transgenic mice), dietary supplementation with D-LA for five months led to a significant reduction in the levels of amyloid-β peptides (Aβ40 and Aβ38) in the hippocampus. Furthermore, the treatment decreased the concentration of lipid peroxidation products in the brain.

Huntington's Disease

A study using the Q140 knock-in mouse model of Huntington's disease demonstrated that a diet enriched with D-LA for five months significantly improved performance in novel object recognition tests. This cognitive improvement was accompanied by a remarkable, approximately 80%, decrease in the levels of F2-isoprostanes, a marker of lipid peroxidation, in the striatum.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of deuterated linoleic acid.

| Disease Model | Animal/Cell Model | Treatment Details | Key Quantitative Outcome | Reference |

| Huntington's Disease | Q140 knock-in mice | 5-month dietary supplementation with D-LA | ~80% decrease in F2-isoprostanes in the striatum | |

| Alzheimer's Disease | Aldh2-/- mice (sporadic AD model) | 18-week dietary supplementation with D-PUFAs | ~55% decrease in F2-isoprostanes in cortex and hippocampus | |

| Alzheimer's Disease | APP/PS1 double mutant transgenic mice | 5-month dietary supplementation with D-PUFAs | Significant reduction in hippocampal Aβ40 and Aβ38 levels | |

| Ischemic Stroke (in vitro) | Primary cortical cell culture (OGD/R model) | 24-hour incubation with 10 µg/mL D4-Lnn | Complete suppression of OGD-induced Ca2+ signals in neurons and astrocytes |

Experimental Protocols

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This protocol is adapted from studies investigating the neuroprotective effects of D-LA in a model of ischemia-reperfusion injury.

Objective: To assess the cytoprotective effects of deuterated linoleic acid against ischemia-like conditions in primary cortical neurons.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in a suitable medium.

-

D-LA Treatment: Cells are pre-incubated with varying concentrations of D4-linoleic acid (e.g., 1, 3, 10, 30, 100 µg/mL) for a specified duration (e.g., 24 hours).

-

Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with a glucose-free medium, and the cells are transferred to a hypoxic chamber (e.g., 95% N2, 5% CO2, <0.2% O2) for a defined period (e.g., 40 minutes to 3 hours).

-

Reoxygenation: The OGD medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a further period (e.g., 24 hours).

-

Assessment of Cell Viability and Apoptosis: Cell death is quantified using methods such as lactate dehydrogenase (LDH) assay for necrosis and TUNEL staining or Annexin V/Propidium Iodide flow cytometry for apoptosis.

-

Measurement of Intracellular Calcium and ROS: Intracellular calcium levels are monitored using fluorescent indicators like Fura-2 AM. ROS production is assessed using probes such as DCFDA.

In Vivo Animal Models of Neurodegenerative Diseases

The following provides a general framework for in vivo studies based on published research.

Objective: To evaluate the therapeutic efficacy of deuterated linoleic acid in animal models of neurodegenerative diseases.

Methodology:

-

Animal Models:

-

Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced models in mice or rats.

-

Alzheimer's Disease: Transgenic mouse models such as APP/PS1 or 5xFAD, or the Aldh2-/- mouse model of sporadic AD.

-

Huntington's Disease: Knock-in mouse models like the Q140 model.

-

-

D-LA Administration: Deuterated linoleic acid is typically administered as a dietary supplement, mixed into the animal chow at a specific percentage, for a defined period (e.g., several weeks to months).

-

Behavioral Testing: A battery of behavioral tests is conducted to assess motor function (e.g., rotarod, open field) and cognitive performance (e.g., Morris water maze, novel object recognition).

-

Biochemical and Histological Analysis:

-

Lipid Peroxidation Markers: Levels of F2-isoprostanes, neuroprostanes, 4-HNE, and MDA are measured in brain tissue homogenates using techniques like GC-MS or ELISA.

-

Neurotransmitter Levels: Dopamine and its metabolites are quantified in the striatum for Parkinson's disease models.

-

Amyloid-β and Tau Pathology: Aβ plaque load and hyperphosphorylated tau levels are assessed in Alzheimer's disease models using immunohistochemistry and ELISA.

-

Neuronal Viability: Stereological counting of specific neuronal populations (e.g., dopaminergic neurons in the substantia nigra) is performed.

-

Neuroinflammation: Markers of microglial and astrocyte activation (e.g., Iba1, GFAP) are evaluated.

-

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Mechanism of Deuterated Linoleic Acid

Caption: Inhibition of Lipid Peroxidation by Deuterated Linoleic Acid.

Experimental Workflow for In Vivo Efficacy Testing

References

A Technical Guide to the Comparative Stability of Deulinoleic Acid versus Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with deuterium at the bis-allylic positions of linoleic acid, creating deulinoleic acid (D-LA), profoundly enhances its stability against oxidation. This technical guide provides an in-depth comparison of the stability of this compound and linoleic acid, detailing the underlying mechanisms, quantitative differences in oxidative stability, and the downstream effects on cellular signaling pathways. The increased stability of this compound is attributed to the kinetic isotope effect (KIE), which significantly slows the rate-limiting step of lipid peroxidation. This guide summarizes key quantitative data, provides detailed experimental protocols for assessing stability, and visualizes the relevant biochemical pathways and experimental workflows.

The Chemical Basis of Enhanced Stability: The Kinetic Isotope Effect

Linoleic acid (LA) is a polyunsaturated fatty acid that is particularly susceptible to oxidation due to the two bis-allylic C-H bonds at the C-11 position. These bonds have a lower bond dissociation energy, making them prone to hydrogen abstraction by free radicals, which initiates a chain reaction of lipid peroxidation.[1]

This compound (D-LA), specifically 11,11-dideutero-linoleic acid, is structurally identical to linoleic acid except for the replacement of the two hydrogen atoms at the C-11 position with deuterium atoms. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which significantly slows down the rate of hydrogen (or in this case, deuterium) abstraction. This phenomenon is known as the kinetic isotope effect (KIE).[1][2]

The KIE for the autoxidation of this compound has been quantified, demonstrating a substantial reduction in the rate of oxidation compared to linoleic acid. In in vitro autoxidation experiments, the KIE for 11,11-D2-Lin autoxidation was found to be 12.8 ± 0.6.[1] In a micellar system, an even higher KIE of 23.6 has been reported for the oxidation of a deuterated linoleic acid ester.[2] This intrinsic molecular stability is the foundation of this compound's protective effects against oxidative stress.

Quantitative Comparison of Oxidative Stability

The enhanced stability of this compound has been demonstrated in various experimental settings, from in vitro autoxidation to in vivo studies. The following tables summarize the key quantitative data comparing the oxidative stability of this compound and linoleic acid.

| Parameter | This compound (D-LA) | Linoleic Acid (LA) | Fold Difference (LA/D-LA) | Reference |

| Kinetic Isotope Effect (KIE) in Autoxidation | 1 | 12.8 ± 0.6 | ~13x slower oxidation | |

| Kinetic Isotope Effect (KIE) in Micelles | 1 | 23.6 | ~24x slower oxidation |

Table 1: In Vitro Oxidative Stability of this compound vs. Linoleic Acid

| Biomarker | D-LA Treatment Group | H-PUFA (Linoleic Acid) Control Group | % Reduction with D-LA | Study System | Reference |

| F2-Isoprostanes | Significantly decreased | Control levels | ~80% | Striatum of Q140 knock-in mice (Huntington's disease model) | |

| Malondialdehyde (MDA) | Reduced levels | Control levels | Not specified | Ocular fibroblasts from glaucoma patients | |

| Lipid Peroxidation | Reduced levels | Control levels | Not specified | C. elegans |

Table 2: In Vivo and Ex Vivo Effects of this compound on Lipid Peroxidation

Experimental Protocols for Assessing Stability

Accurate assessment of the oxidative stability of fatty acids is crucial. The following are detailed methodologies for key experiments used to compare the stability of this compound and linoleic acid.

Peroxide Value (PV) Determination

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5 g of the fatty acid sample (this compound or linoleic acid) into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 30 mL of a 3:2 acetic acid:chloroform solvent mixture to the flask and swirl to dissolve the sample.

-

Potassium Iodide Addition: Add 0.5 mL of a saturated potassium iodide (KI) solution. Stopper the flask and swirl for exactly one minute.

-

Water Addition: Immediately add 30 mL of distilled water.

-

Titration: Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution, swirling continuously. The endpoint is reached when the yellow iodine color almost disappears.

-

Indicator Addition: Add 0.5 mL of a 1% starch indicator solution, which will turn the solution blue.

-

Final Titration: Continue the titration with sodium thiosulfate until the blue color disappears completely.

-

Blank Determination: Perform a blank titration using the same procedure but without the fatty acid sample.

-

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

-

S = volume of titrant for the sample (mL)

-

B = volume of titrant for the blank (mL)

-

N = normality of the sodium thiosulfate solution

-

W = weight of the sample (g)

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay measures malondialdehyde (MDA) and other reactive aldehydes, which are secondary products of lipid peroxidation.

Protocol:

-

Sample Preparation: Prepare an emulsion of the fatty acid (this compound or linoleic acid) in a suitable buffer (e.g., phosphate-buffered saline). Induce oxidation if required (e.g., by adding a pro-oxidant like ferrous sulfate and ascorbic acid).

-

Reaction Mixture: To 100 µL of the sample, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins and other interfering substances.

-

Incubation and Centrifugation: Incubate on ice for 15 minutes, then centrifuge at 2200 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect 200 µL of the supernatant and transfer it to a new tube.

-

TBA Addition: Add an equal volume (200 µL) of 0.67% (w/v) thiobarbituric acid (TBA).

-

Heating: Incubate the mixture in a boiling water bath for 10 minutes to allow the color reaction to occur.

-

Cooling: Cool the samples to room temperature.

-

Spectrophotometry: Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Quantification: Calculate the concentration of TBARS using a standard curve prepared with a malondialdehyde standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Oxidation Products

GC-MS is a powerful technique for identifying and quantifying specific oxidation products of linoleic acid, such as various hydroperoxides and aldehydes.

Protocol:

-

Lipid Extraction: Extract the lipids from the sample using a suitable solvent system (e.g., a modified Folch method with chloroform and methanol).

-

Saponification and Methylation: Saponify the lipid extract to release the fatty acids from their esterified forms. Then, methylate the fatty acids to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.

-

Derivatization (Optional): For certain oxidation products, derivatization (e.g., silylation) may be necessary to improve their thermal stability and chromatographic behavior.

-

GC-MS Analysis:

-

Injection: Inject the prepared sample into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., a polar column for separating FAMEs) to separate the different fatty acid derivatives.

-

Detection: As the compounds elute from the GC column, they are ionized and detected by the mass spectrometer.

-

-

Data Analysis: Identify the oxidation products by comparing their mass spectra and retention times to those of known standards. Quantify the products using internal standards.

Visualization of Pathways and Workflows

Signaling Pathways Affected by this compound Stability

The increased stability of this compound leads to a reduction in lipid peroxidation products, which in turn modulates downstream signaling pathways involved in oxidative stress, inflammation, and cell death.

Caption: Protective signaling cascade of this compound.

Experimental Workflow for Comparative Stability Analysis

The following diagram illustrates a typical workflow for comparing the oxidative stability of this compound and linoleic acid.

Caption: Experimental workflow for stability comparison.

Conclusion

The deuteration of linoleic acid at its bis-allylic positions confers a significant and quantifiable increase in its stability against oxidation. This enhanced stability, rooted in the kinetic isotope effect, translates into a marked reduction in the formation of lipid peroxidation products. As a consequence, this compound has the potential to mitigate the detrimental downstream effects of oxidative stress on cellular signaling pathways, including those involved in inflammation, apoptosis, and ferroptosis. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and leverage the therapeutic potential of this compound in conditions associated with oxidative stress.

References

An In-depth Technical Guide to the Biochemical and Biophysical Properties of Deulinoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deulinoleic acid, with the IUPAC name (9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoic acid, is a deuterated isotopologue of the essential omega-6 fatty acid, linoleic acid.[1] This targeted substitution of hydrogen with deuterium atoms at the bis-allylic position provides a powerful tool for researchers to trace the metabolic fate of linoleic acid and to investigate its complex roles in various physiological and pathological processes. The increased mass of deuterium allows for the differentiation of this compound and its metabolites from their endogenous, non-deuterated counterparts using mass spectrometry-based techniques.[2] This guide provides a comprehensive overview of the biochemical and biophysical properties of this compound, its applications in research, detailed experimental protocols, and its influence on key signaling pathways.

Biochemical and Biophysical Properties

The primary biochemical significance of this compound lies in its utility as a stable isotope tracer for linoleic acid. This allows for precise quantitative analysis of the absorption, distribution, metabolism, and excretion of linoleic acid in vivo.[3][4] A key biophysical alteration resulting from deuteration is the kinetic isotope effect, which makes the C-D bond significantly more resistant to cleavage than a C-H bond. This property makes this compound a valuable tool for studying lipid peroxidation, as the deuteration at the oxidatively sensitive bis-allylic position slows down the rate of oxidation.[5]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoic acid | PubChem |

| Molecular Formula | C18H32D2O2 | PubChem |

| Molecular Weight | 282.46 g/mol | GSRS |

| Synonyms | Linoleic acid-d2, 11,11-d2-Linoleic acid | PubChem |

Table 2: Comparative Metabolism of Deuterated Fatty Acids in Humans

| Parameter | Deuterated 18:3(n-3) | Deuterated 18:2(n-6) (this compound) | Source |

| Total % Conversion to Metabolites | 11-18.5% | 1.0-2.2% | Emken et al., 1994 |

| Metabolites in Plasma (SAT diet) | 116 +/- 4.3 µg/ml | 34.6 +/- 12.2 µg/ml | Emken et al., 1994 |

| Metabolites in Plasma (PUFA diet) | 41.6 +/- 12.4 µg/ml | 9.8 +/- 5.9 µg/ml | Emken et al., 1994 |

Experimental Protocols

The use of this compound as a tracer necessitates sensitive and specific analytical methods to differentiate and quantify it and its metabolites from the endogenous pool of linoleic acid. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

Protocol: Analysis of this compound and its Metabolites using GC-MS

This protocol provides a generalized workflow for the extraction and analysis of fatty acids from biological samples, such as plasma, tissues, or cells, using this compound as a tracer.

1. Sample Preparation and Lipid Extraction:

-

For plasma or serum samples, an aliquot is typically used. For tissues, homogenization is required.

-

An internal standard, such as a deuterated fatty acid not expected to be a metabolite of this compound (e.g., deuterated palmitic acid), is added to the sample to correct for extraction efficiency and instrument variability.

-

Lipids are extracted using a solvent system, most commonly the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method. The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The lower organic phase containing the lipids is collected.

2. Saponification and Derivatization:

-

To analyze total fatty acid composition (including those in esters), the extracted lipids are saponified by heating with a strong base (e.g., NaOH in methanol) to release the fatty acids from triglycerides and phospholipids.

-

The fatty acids are then derivatized to form volatile esters, typically fatty acid methyl esters (FAMEs), by heating with a reagent like boron trifluoride in methanol. This step is crucial for making the fatty acids suitable for GC analysis.

3. GC-MS Analysis:

-

The FAMEs are reconstituted in a non-polar solvent (e.g., hexane) and an aliquot is injected into the GC-MS system.

-

Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity on a capillary column. The temperature program of the GC oven is optimized to achieve good separation of the different fatty acid esters.

-

Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they are ionized (commonly by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).

-

Quantification is achieved by selected ion monitoring (SIM), where the instrument is set to detect specific ions characteristic of this compound-derived FAMEs and the internal standard. The abundance of these ions is proportional to the concentration of the respective fatty acids in the sample.

Experimental Workflow for Fatty Acid Analysis using GC-MS

Signaling Pathways

Linoleic acid and its metabolites are known to modulate various signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis. The use of this compound as a tracer can help to elucidate the specific roles of exogenous linoleic acid in these pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Linoleic acid has been shown to activate this pathway in various cell types, including vascular endothelial cells and breast cancer cells.

ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is involved in the regulation of cell proliferation, differentiation, and survival. Linoleic acid can induce the activation of the ERK1/2 pathway in endothelial and cancer cells.

Astrocyte Calcium Signaling

Recent studies have shown that deuterated linoleic acid (D4-Lnn) can activate the phosphoinositide calcium signaling system in astrocytes. This activation leads to astrocyte reactivation and has a cytoprotective effect on both neurons and astrocytes, particularly under ischemic conditions.

References

- 1. This compound | C18H32O2 | CID 59373194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole body distribution of deuterated linoleic and alpha-linolenic acids and their metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism in vivo of deuterium-labelled linolenic and linoleic acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Deulinoleic Acid on Lipid Peroxidation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid peroxidation, a key driver of cellular damage in a range of pathologies, involves the oxidative degradation of lipids. Polyunsaturated fatty acids (PUFAs), with their susceptible bis-allylic hydrogen atoms, are particularly prone to this damaging cascade. Deulinoleic acid, a deuterated form of linoleic acid, represents a novel therapeutic strategy to mitigate lipid peroxidation. By reinforcing PUFAs with deuterium at these vulnerable positions, the kinetic isotope effect significantly slows the rate-limiting step of hydrogen abstraction, thereby inhibiting the lipid peroxidation chain reaction. This guide provides an in-depth analysis of the mechanism of action of this compound, summarizes key quantitative findings from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Introduction: The Challenge of Lipid Peroxidation

Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that attack polyunsaturated fatty acids in cellular membranes. This process leads to the formation of lipid hydroperoxides and a variety of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can damage cellular macromolecules and disrupt cellular function. This cascade is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and ferroptosis, a form of iron-dependent programmed cell death.[1][2][3][4]

This compound: A Novel Protective Mechanism

This compound is an isotopically-reinforced version of linoleic acid where deuterium atoms replace hydrogen atoms at the bis-allylic sites, the positions most susceptible to hydrogen abstraction by free radicals.[5] This substitution does not alter the chemical properties of the fatty acid but significantly impacts the kinetics of lipid peroxidation.

The protective mechanism of this compound is rooted in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, the abstraction of a deuterium atom requires more energy, slowing down the initiation and propagation steps of lipid peroxidation. This non-antioxidant-based mechanism offers a unique advantage by directly reinforcing the molecules most vulnerable to oxidative damage.

Quantitative Impact of this compound on Lipid Peroxidation and Related Biomarkers

Preclinical studies have demonstrated the potent effects of dietary supplementation with deuterated polyunsaturated fatty acids (D-PUFAs), including this compound, in various disease models. The following tables summarize the key quantitative findings.

| Model System | Treatment | Biomarker | Organ/Tissue | Percentage Change | Reference |

| APP/PS1 Mouse Model of Alzheimer's Disease | D-PUFA diet for 5 months | F2-isoprostanes and neuroprostanes | Brain | Reduced concentrations | |

| Aβ40 and Aβ38 | Hippocampus | Significantly lower | |||

| APOE*3-Leiden.CETP Mouse Model of Atherosclerosis | D-PUFA diet (1.2% w/w) for 12 weeks | Hepatic and plasma F2-isoprostanes | Liver and Plasma | ~80% decrease | |

| Prostaglandin F2α | Liver and Plasma | ~40% decrease | |||

| Body weight gain | - | 54% reduction | |||

| Body fat mass gain | - | 87% reduction | |||

| Plasma total cholesterol | Plasma | ~25% reduction | |||

| Non-HDL-cholesterol | Plasma | 28% reduction | |||

| Hepatic cholesterol content | Liver | 21% reduction | |||

| Atherosclerotic lesion area | Aortic root | 26% reduction | |||

| Q140 Knock-in Mouse Model of Huntington's Disease | D-PUFA diet for 5 months | F2-isoprostanes | Striatum | ~80% decrease |

Signaling Pathways and Experimental Workflows

The Lipid Peroxidation Cascade and the Protective Role of this compound

The following diagram illustrates the chain reaction of lipid peroxidation and the point of intervention for this compound.

Caption: Lipid peroxidation cascade and the inhibitory action of this compound.

This compound and the Ferroptosis Pathway

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. This compound, by preventing the accumulation of lipid peroxides, can inhibit ferroptosis.

Caption: Inhibition of the ferroptosis pathway by this compound.

Experimental Protocols

Induction of Lipid Peroxidation in a Trilinolein Model

This protocol describes a method for inducing lipid peroxidation in a model system using trilinolein, a triglyceride of linoleic acid.

Materials:

-

High-purity trilinolein

-

Glass tubes

-

Heating block or oil bath

-

Nitrogen gas

Procedure:

-

Accurately weigh approximately 1 g of high-purity trilinolein into a glass tube.

-

Place the tube in a heating block or oil bath preheated to the desired temperature (e.g., 120-220 °C).

-

Incubate the sample for a specified duration (e.g., 5 hours).

-

At the end of the incubation, cool the sample and flush with nitrogen gas before sealing to prevent further oxidation.

-

Analyze the sample for lipid peroxidation products.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Peroxidation of linoleic acid and its relation to aging and age dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linoleic acid peroxidation--the dominant lipid peroxidation process in low density lipoprotein--and its relationship to chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reinforced lipids - Wikipedia [en.wikipedia.org]

The Discovery and Preclinical Development of Deulinoleic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deulinoleic acid, a deuterated form of the essential omega-6 fatty acid linoleic acid, represents a novel therapeutic strategy centered on mitigating cellular damage caused by lipid peroxidation. Developed under the investigational name RT001 by Retrotope, Inc., this molecule is designed to be more resistant to oxidative stress than its natural counterpart. By replacing hydrogen atoms with deuterium at the bis-allylic position, the carbon-deuterium bond's higher activation energy slows down the chain reaction of lipid peroxidation, a key pathological process in a range of neurodegenerative and other diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction: The Rationale for Deuterated Polyunsaturated Fatty Acids

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and play crucial roles in cell signaling. However, their chemical structure, characterized by multiple double bonds, makes them highly susceptible to damage from reactive oxygen species (ROS). This process, known as lipid peroxidation, is a chain reaction that can lead to cellular dysfunction and death, and is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders.

The core innovation behind this compound lies in the "kinetic isotope effect." By strategically replacing hydrogen atoms with their heavier, stable isotope, deuterium, at positions vulnerable to hydrogen abstraction by ROS, the rate of lipid peroxidation can be significantly reduced. This compound, specifically (9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoic acid, was developed to leverage this principle to protect cells from oxidative damage.

Discovery and Synthesis

The therapeutic application of deuterated PUFAs was pioneered by Dr. Mikhail S. Shchepinov. The concept is based on the understanding that the abstraction of a hydrogen atom from a bis-allylic position is the rate-limiting step in the initiation of lipid peroxidation. The increased mass of deuterium strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond, thus increasing the energy required for this initial step and slowing down the entire peroxidation cascade.

While a detailed, publicly available step-by-step synthesis protocol for this compound is proprietary, the general approach involves the chemical synthesis of linoleic acid with the specific introduction of deuterium at the C-11 position.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of lipid peroxidation via the kinetic isotope effect. When incorporated into cellular membranes, this compound replaces endogenous linoleic acid. The presence of the C-D bonds at the bis-allylic position makes the fatty acid more resistant to abstraction of an atom by free radicals, thereby disrupting the propagation of the lipid peroxidation chain reaction. This protective effect helps to maintain membrane integrity and function, and reduces the formation of toxic downstream products of lipid peroxidation, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), which can damage proteins and DNA.

Signaling Pathway of Lipid Peroxidation and its Inhibition by this compound

Caption: Lipid peroxidation pathway and its inhibition by this compound.

Preclinical Development

This compound, as the active component of RT001, has been evaluated in several preclinical models of neurodegenerative diseases. These studies have primarily focused on its ability to reduce markers of oxidative stress and improve disease-related phenotypes.

In Vivo Studies

In a mouse model of sporadic Alzheimer's disease (Aldh2-/- mice), dietary supplementation with deuterated PUFAs, including the ethyl ester of this compound, was investigated.

-

Experimental Protocol:

-

Animal Model: Aldehyde dehydrogenase 2 null (Aldh2-/-) mice, which exhibit age-related cognitive impairment and AD-like pathologies.

-

Diet: Mice were fed a Western-type diet containing either deuterated PUFAs (D-PUFAs), including 11,11-D2-linoleic acid ethyl ester, or a control diet with hydrogenated PUFAs (H-PUFAs) for 18 weeks.

-

Behavioral Testing: Cognitive function was assessed using a battery of behavioral tests, including the Morris water maze and novel object recognition test.

-

Biochemical Analysis: Brain tissues (cortex and hippocampus) were analyzed for levels of lipid peroxidation markers, specifically F2-isoprostanes and prostaglandin F2α, using mass spectrometry.

-

-

Quantitative Data Summary:

| Parameter | Control Group (H-PUFA) | Treatment Group (D-PUFA) | Percentage Change | p-value | Reference |

| Cortex F2-isoprostanes | - | - | ~55% reduction | <0.05 | [1] |

| Hippocampus F2-isoprostanes | - | - | ~55% reduction | <0.05 | [1] |

| Cortex Prostaglandin F2α | - | - | ~20-25% reduction | <0.05 | [1] |

| Hippocampus Prostaglandin F2α | - | - | ~20-25% reduction | <0.05 | [1] |

| Cognitive Performance | Impaired | Significantly Improved | - | <0.05 | [1] |

The therapeutic potential of this compound was also assessed in a knock-in mouse model of Huntington's disease (Q140).

-

Experimental Protocol:

-

Animal Model: Q140 knock-in mice, which express a mutant huntingtin protein and develop progressive motor and cognitive deficits.

-

Diet: Mice were fed a diet containing either deuterated PUFAs (including 11,11-D2 linoleic acid ethyl ester) or a control H-PUFA diet for 5 months, starting at 1 month of age.

-

Behavioral Testing: Cognitive function was evaluated using the novel object recognition test. Motor function was also assessed.

-

Biochemical Analysis: Striatal tissue was analyzed for F2-isoprostane levels.

-

-

Quantitative Data Summary:

| Parameter | Control Group (H-PUFA) | Treatment Group (D-PUFA) | Percentage Change | p-value | Reference |

| Striatal F2-isoprostanes | - | - | ~80% reduction | <0.05 | |

| Novel Object Recognition | Impaired | Significantly Improved | - | <0.05 | |

| Motor Deficits | Progressive decline | No significant change | - | - |

In Vitro Studies

The neuroprotective effects of a deuterated linoleic acid (D4-Lnn) were investigated in an in vitro model of ischemia.

-

Experimental Protocol:

-

Cell Model: Primary co-cultures of neurons and astrocytes from the rat cerebral cortex.

-

Ischemia Model: Oxygen-glucose deprivation (OGD) followed by reoxygenation (OGD/R) to mimic ischemic and reperfusion injury.

-

Treatment: Cells were pre-incubated with various concentrations of D4-Lnn for 24 hours before OGD/R.

-

Assays: Cell viability (necrosis and apoptosis) was assessed using fluorescent dyes. Intracellular calcium levels and ROS production were measured using fluorescent probes.

-

-

Quantitative Data Summary:

| Parameter (at 1-3 µg/mL D4-Lnn) | OGD/R Control | D4-Lnn Treatment | Percentage Change | p-value | Reference |

| Necrotic Cells | Increased | Reduced | >30-40% reduction | <0.05 | |

| OGD-induced Ca2+ signals | Increased | Inhibited | - | <0.001 | |

| OGD-induced ROS formation | Increased | Suppressed | - | <0.05 |

Experimental Workflows and Logical Relationships

Preclinical Development Workflow for this compound

Caption: Preclinical development workflow for this compound.

Conclusion

The preclinical development of this compound (RT001) provides a strong rationale for its investigation as a therapeutic agent for diseases associated with oxidative stress. The foundational principle of leveraging the kinetic isotope effect to inhibit lipid peroxidation is supported by robust in vivo and in vitro data. Preclinical studies in models of Alzheimer's and Huntington's disease have demonstrated significant reductions in key biomarkers of lipid peroxidation and corresponding improvements in cognitive function. Further research into the downstream signaling effects and continued clinical evaluation will be crucial in determining the full therapeutic potential of this innovative approach to cytoprotection.

References

Deulinoleic acid as a potential therapeutic for Friedreich's ataxia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Friedreich's ataxia (FA) is a debilitating neurodegenerative disease characterized by progressive ataxia, muscle weakness, and cardiomyopathy. The underlying pathology is a deficiency of the mitochondrial protein frataxin, leading to mitochondrial iron overload, increased oxidative stress, and subsequent cellular damage. A key mechanism of this damage is lipid peroxidation of polyunsaturated fatty acids (PUFAs) in mitochondrial membranes. Deulinoleic acid (also known as RT001), a deuterated form of linoleic acid, has been investigated as a potential therapeutic agent. By reinforcing the bis-allylic sites of linoleic acid with deuterium, this compound is designed to be more resistant to lipid peroxidation, thereby protecting mitochondrial membranes from oxidative damage and preserving their function. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound for the treatment of Friedreich's ataxia.

Mechanism of Action

Friedreich's ataxia is initiated by a GAA trinucleotide repeat expansion in the FXN gene, which leads to reduced expression of frataxin.[1] Frataxin is crucial for the assembly of iron-sulfur clusters, which are essential components of the mitochondrial electron transport chain.[1] Frataxin deficiency results in mitochondrial iron accumulation and a pro-oxidant state, leading to increased production of reactive oxygen species (ROS).[1] These ROS readily attack PUFAs in mitochondrial membranes, initiating a chain reaction of lipid peroxidation that damages the membranes and impairs mitochondrial function.

This compound is an isotopically stabilized form of linoleic acid, an essential omega-6 fatty acid. The hydrogen atoms at the bis-allylic positions of linoleic acid, which are the most susceptible to abstraction by ROS, are replaced with deuterium. This substitution creates a stronger carbon-deuterium bond, which significantly slows down the rate of hydrogen abstraction and subsequent lipid peroxidation. The proposed mechanism of action is that orally administered this compound is incorporated into cellular and mitochondrial membranes, replacing endogenous linoleic acid. This enrichment of membranes with the more robust deuterated PUFA is hypothesized to protect them from oxidative damage, thereby preserving mitochondrial function and mitigating the downstream pathological effects of frataxin deficiency.

Preclinical Studies

Preclinical investigations in cell models of Friedreich's ataxia have provided foundational evidence for the potential therapeutic efficacy of this compound.

Experimental Protocols

Cell Models:

-

Yeast Model: A yeast strain with a knockout of the YFH1 gene, the yeast homolog of the human FXN gene.

-

Murine Fibroblast Model: Murine fibroblasts with an I154F missense mutation in the Fxn gene.

-

Human Fibroblast Model: Primary human fibroblasts derived from patients with Friedreich's ataxia (Coriell designation GM3665).[1]

Oxidative Stress Induction: To mimic the pro-oxidant state of Friedreich's ataxia, the cell models were challenged with oxidative stressors:

-

Ferric Ammonium Citrate (FAC): To induce iron overload.

-

Buthionine Sulfoximine (BSO): To inhibit glutathione synthesis, thereby depleting a key intracellular antioxidant.

Treatment: Cells were treated with either standard (non-deuterated) linoleic acid or this compound at various concentrations.

Outcome Measures:

-

Cell Viability: Assessed by measuring intracellular ATP levels using a chemiluminescence assay.

-

Lipid Peroxidation: Measured using the fluorescent fatty acid analog C11-BODIPY(581/591) probe. An increase in fluorescence indicates a higher level of lipid peroxidation.[1]

Quantitative Data

| Cell Model | Condition | Treatment | Outcome | Result |

| Yeast (yfh1 knockout) | Standard Media | Linoleic Acid | Cell Viability | Toxic in the micromolar range |

| Yeast (yfh1 knockout) | Standard Media | This compound | Cell Viability | Eliminated the toxicity observed with linoleic acid |

| Murine Fibroblasts (I154F) | FAC + BSO | This compound (16 µM) | Cell Viability | Rescued cells from loss of viability (p<0.001) |

| Human FA Fibroblasts (GM3665) | FAC + BSO | This compound | Lipid Peroxidation | Decreased lipid peroxidation |

Data synthesized from Cotticelli et al., Redox Biology, 2013.

Clinical Trials

This compound has been evaluated in two key clinical trials in patients with Friedreich's ataxia.

Phase 1/2 Clinical Trial (NCT02445794)

A randomized, double-blind, comparator-controlled, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with Friedreich's ataxia.

Study Design:

-

19 patients were enrolled and randomized in a 2:1 ratio to receive either this compound or a matching non-deuterated ethyl linoleate comparator.

-

Two dose cohorts were studied: 1.8 g/day and 9.0 g/day .

-

The treatment duration was 28 days.

Inclusion Criteria:

-

Confirmed diagnosis of Friedreich's ataxia.

Exclusion Criteria:

-

Not detailed in the available abstract.

Primary Endpoints:

-

Safety and tolerability, assessed by monitoring adverse events.

-

Pharmacokinetics of this compound and its metabolites in plasma.

Secondary Endpoints:

-

Cardiopulmonary exercise testing (CPET) to assess peak workload and peak oxygen consumption (VO2 max).

-

Timed 25-foot walk (T25FW).

-

Friedreich's Ataxia Rating Scale (FARS-Neuro).

References

The Dichotomous Influence of Linoleic Acid on Mitochondrial Respiratory Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract